molecular formula C14H20N2O B458980 2-amino-N-cyclohexyl-N-methylbenzamide CAS No. 73393-40-5

2-amino-N-cyclohexyl-N-methylbenzamide

Cat. No.: B458980
CAS No.: 73393-40-5
M. Wt: 232.32g/mol
InChI Key: HRHAAZQULBGFAE-UHFFFAOYSA-N
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Description

2-amino-N-cyclohexyl-N-methylbenzamide is an organic compound with the molecular formula C14H20N2O and a molecular weight of 232.33 g/mol . It is characterized by the presence of an amino group, a cyclohexyl group, and a methyl group attached to a benzamide core. This compound is used in various scientific research applications due to its unique chemical properties.

Mechanism of Action

Target of Action

The primary targets of 2-amino-N-cyclohexyl-N-methylbenzamide are currently unknown

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound . For example, pH levels can affect the ionization state of the compound, potentially influencing its absorption and distribution. Temperature and humidity can also affect the stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-amino-N-cyclohexyl-N-methylbenzamide can be synthesized through the reaction of benzamide with cyclohexylamine and methylamine under specific conditions. The reaction typically involves the use of a catalyst and is carried out in an organic solvent such as ethanol or methanol . The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is designed to ensure consistent quality and high efficiency. The raw materials are carefully measured and mixed, and the reaction is monitored using advanced analytical techniques to ensure the desired product is obtained .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-cyclohexyl-N-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

2-amino-N-cyclohexyl-N-methylbenzamide is utilized in various scientific research fields, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

2-amino-N-cyclohexyl-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-16(11-7-3-2-4-8-11)14(17)12-9-5-6-10-13(12)15/h5-6,9-11H,2-4,7-8,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRHAAZQULBGFAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70357139
Record name 2-amino-N-cyclohexyl-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73393-40-5
Record name 2-amino-N-cyclohexyl-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of the crude N-cyclohexyl-N-methyl-2-nitrobenzamide (1.05 g, 4 mmol) and a catalytic amount of Raney-Ni® in methanol (25 ml) was stirred overnight under hydrogen at room temperature. The catalyst was removed by filtration and the filtrate was concentrated under reduced pressure. The resulting crude was dissolved in dichloromethane and washed with saturated aqueous sodium bicarbonate. The organic layer was dried (MgSO4) and the solvents removed under reduced pressure to give (0.89 g, 96%) of the title compound as a white solid.
Quantity
1.05 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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